2(5H)-Furanone, 5-(9-(5-(3-furanylmethyl)-3-furanyl)-2,6-dimethyl-6-nonenylidene)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

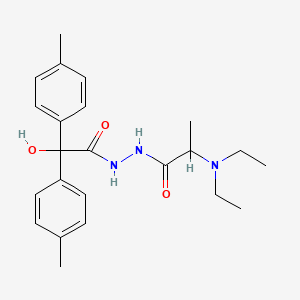

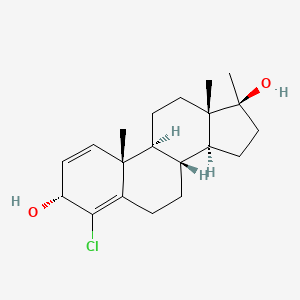

Ircinin-1 is a lipid compound classified as a C25 sesterterpene tetronic acid. It is isolated from marine sponges, particularly from the genus Sarcotragus . This compound has garnered significant attention due to its potential anticancer properties, specifically its ability to induce cell cycle arrest and apoptosis in human melanoma cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ircinin-1 involves complex organic reactions, typically starting from simpler terpenoid precursors. The exact synthetic routes and reaction conditions are often proprietary and detailed in specialized chemical literature. the general approach involves multiple steps of functional group transformations, including oxidation, reduction, and cyclization reactions.

Industrial Production Methods

Industrial production of ircinin-1 is not widely documented, likely due to its extraction from natural sources being more feasible. The extraction process involves isolating the compound from marine sponges using organic solvents, followed by purification through chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Ircinin-1 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the ircinin-1 molecule, potentially enhancing its biological activity.

Reduction: Reduction reactions can be used to alter the oxidation state of ircinin-1, affecting its reactivity and stability.

Substitution: Substitution reactions can introduce new functional groups into the ircinin-1 molecule, potentially modifying its biological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ircinin-1 can lead to the formation of more oxidized derivatives, which may exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

Ircinin-1 exerts its effects primarily through the induction of cell cycle arrest and apoptosis. The compound has been shown to cause G1 phase arrest in cell cycle progression, which is associated with a marked decrease in the protein levels of cyclin D, CDK4, and CDK6 . Additionally, ircinin-1 induces apoptosis through a p53-independent pathway, involving DNA fragmentation, cytochrome c release, and activation of caspases-3 and -9 . The upregulation of Fas and Fas-L also plays a crucial role in the apoptotic process .

Comparison with Similar Compounds

Ircinin-1 is part of a broader class of compounds known as sesterterpenoids. Similar compounds include:

Irciformonins C and D: These compounds also exhibit anticancer properties, particularly against colon tumor cells.

15-acetylirciformonin B and 10-acetylirciformonin B: These derivatives display notable cytotoxic activities against various human cancer cells.

Compared to these similar compounds, ircinin-1 is unique in its specific mechanism of inducing cell cycle arrest and apoptosis in melanoma cells, making it a promising candidate for further research and development in cancer therapy .

Properties

CAS No. |

35731-89-6 |

|---|---|

Molecular Formula |

C25H32O5 |

Molecular Weight |

412.5 g/mol |

IUPAC Name |

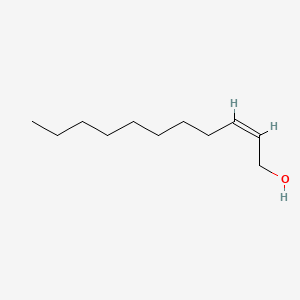

2-[(E)-9-[5-(furan-3-ylmethyl)furan-3-yl]-2,6-dimethylnon-6-enyl]-3-hydroxy-4-methyl-2H-furan-5-one |

InChI |

InChI=1S/C25H32O5/c1-17(6-4-8-18(2)12-23-24(26)19(3)25(27)30-23)7-5-9-20-13-22(29-16-20)14-21-10-11-28-15-21/h7,10-11,13,15-16,18,23,26H,4-6,8-9,12,14H2,1-3H3/b17-7+ |

InChI Key |

KXCGKQKQHXCUKP-REZTVBANSA-N |

Isomeric SMILES |

CC1=C(C(OC1=O)CC(C)CCC/C(=C/CCC2=COC(=C2)CC3=COC=C3)/C)O |

Canonical SMILES |

CC1=C(C(OC1=O)CC(C)CCCC(=CCCC2=COC(=C2)CC3=COC=C3)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

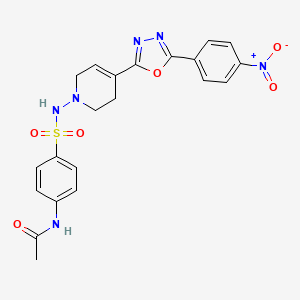

![[3,5-bis(methoxycarbonyl)phenyl]carbamodithioic acid;N,N-diethylethanamine](/img/structure/B12703589.png)

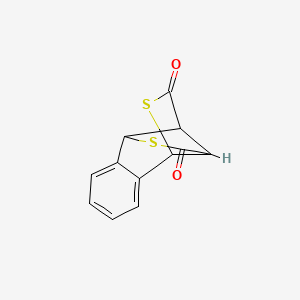

![2-[4-(3-Fluoro-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid](/img/structure/B12703616.png)

![4,5-Dihydro-4-[(2-methoxy-5-methylphenyl)azo]-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monoacetate](/img/structure/B12703674.png)

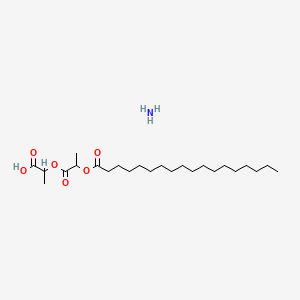

![1-Benzyl-4,5-dihydro-1-[3-[(1-oxotetradecyl)amino]propyl]-2-tridecyl-1H-imidazolium chloride](/img/structure/B12703679.png)